2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl acetate
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Overview
Description
2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL ACETATE is an organic compound that contains a trifluoromethyl group, a phenyl ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL ACETATE typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 3-(trifluoromethyl)aniline with piperazine in the presence of a suitable solvent and catalyst.
Acylation Reaction: The piperazine derivative is then acylated with phenyl acetate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.
Medicine
In medicine, 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL ACETATE is investigated for its potential therapeutic effects. It may act on specific molecular targets and pathways, offering new avenues for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability, chemical resistance, and mechanical strength.
Mechanism of Action
The mechanism of action of 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to various biological effects. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)PHENOL: This compound also contains a trifluoromethyl group and a phenyl ring, but lacks the piperazine moiety.
2-(TRIFLUOROMETHYL)BENZOIC ACID: Similar in structure but contains a carboxylic acid group instead of the piperazine and acetate groups.
3-(TRIFLUOROMETHYL)ANILINE: Contains the trifluoromethyl group and aniline moiety, but lacks the piperazine and acetate groups.
Uniqueness
2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL ACETATE is unique due to the combination of the trifluoromethyl group, phenyl ring, piperazine moiety, and acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19F3N2O3 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
[2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C20H19F3N2O3/c1-14(26)28-18-8-3-2-7-17(18)19(27)25-11-9-24(10-12-25)16-6-4-5-15(13-16)20(21,22)23/h2-8,13H,9-12H2,1H3 |
InChI Key |
JNIFDPLGSQLUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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